molecular formula C10H20O3 B12517142 Butyl (2R)-2-hydroxyhexanoate CAS No. 676353-78-9

Butyl (2R)-2-hydroxyhexanoate

Cat. No.: B12517142
CAS No.: 676353-78-9
M. Wt: 188.26 g/mol
InChI Key: OCRIHSDKXZMSOY-SECBINFHSA-N
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Description

Butyl (2R)-2-hydroxyhexanoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industries. This particular compound is derived from butanol and 2-hydroxyhexanoic acid, and it exhibits unique chemical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (2R)-2-hydroxyhexanoate typically involves the esterification of butanol with 2-hydroxyhexanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Butanol+2-Hydroxyhexanoic acidH2SO4Butyl (2R)-2-hydroxyhexanoate+Water\text{Butanol} + \text{2-Hydroxyhexanoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Butanol+2-Hydroxyhexanoic acidH2​SO4​​Butyl (2R)-2-hydroxyhexanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Butyl (2R)-2-hydroxyhexanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to butanol and 2-hydroxyhexanoic acid under acidic or basic conditions.

    Reduction: Reduction of the ester using lithium aluminum hydride (LiAlH4) yields the corresponding alcohol.

    Transesterification: The ester can be transesterified with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).

Major Products

    Hydrolysis: Butanol and 2-hydroxyhexanoic acid.

    Reduction: 2-Hydroxyhexanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Butyl (2R)-2-hydroxyhexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl (2R)-2-hydroxyhexanoate primarily involves its hydrolysis by esterases. These enzymes catalyze the cleavage of the ester bond, resulting in the formation of butanol and 2-hydroxyhexanoic acid. The hydrolysis process is essential for the compound’s biodegradation and its subsequent utilization in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Butyl acetate: Another ester with similar applications in the flavor and fragrance industries.

    Ethyl (2R)-2-hydroxyhexanoate: Similar structure but with an ethyl group instead of a butyl group.

    Methyl (2R)-2-hydroxyhexanoate: Similar structure but with a methyl group instead of a butyl group.

Uniqueness

Butyl (2R)-2-hydroxyhexanoate is unique due to its specific combination of butanol and 2-hydroxyhexanoic acid, which imparts distinct chemical properties. Its higher molecular weight compared to methyl and ethyl esters results in different physical properties, such as boiling point and solubility, making it suitable for specific applications .

Properties

CAS No.

676353-78-9

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

butyl (2R)-2-hydroxyhexanoate

InChI

InChI=1S/C10H20O3/c1-3-5-7-9(11)10(12)13-8-6-4-2/h9,11H,3-8H2,1-2H3/t9-/m1/s1

InChI Key

OCRIHSDKXZMSOY-SECBINFHSA-N

Isomeric SMILES

CCCC[C@H](C(=O)OCCCC)O

Canonical SMILES

CCCCC(C(=O)OCCCC)O

Origin of Product

United States

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